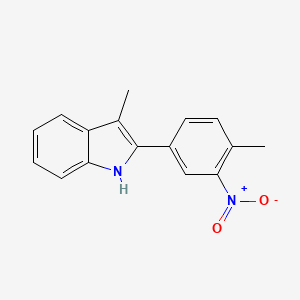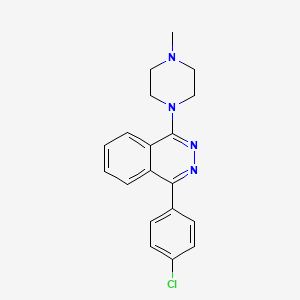![molecular formula C18H20N6O2S B5381128 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5381128.png)
4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine, also known as PMS compound, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound is not fully understood. However, studies have suggested that 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound inhibits the activity of enzymes involved in cell proliferation and survival, such as AKT and ERK. 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound has also been shown to inhibit the activity of NF-kappaB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor, anti-inflammatory, and analgesic effects, 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound is that it is relatively easy to synthesize and purify. Another advantage is that it exhibits a wide range of biological activities, making it a useful tool for studying various cellular processes. However, one limitation of 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are many potential future directions for research on 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound. One area of research could focus on identifying the specific molecular targets of 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound and elucidating its mechanism of action. Another area of research could focus on developing derivatives of 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound with improved potency and selectivity. Finally, further studies could be conducted to investigate the potential therapeutic applications of 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound in various diseases, such as cancer and inflammatory disorders.
Métodos De Síntesis
The synthesis of 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound involves the reaction of 4-(3-methyl-1H-pyrazol-1-yl)-6-chloropyrimidine with 4-(phenylsulfonyl)-1-piperazine in the presence of a base. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the resulting product is purified by column chromatography. The yield of 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound is typically around 50-60%.
Aplicaciones Científicas De Investigación
4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound has been extensively studied for its potential therapeutic applications. One area of research has focused on its antitumor activity. Studies have shown that 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Another area of research has focused on the anti-inflammatory and analgesic effects of 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound. Studies have shown that 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound reduces inflammation and pain in animal models of arthritis and other inflammatory conditions. 4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylsulfonyl)-1-piperazinyl]pyrimidine compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6.
Propiedades
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2S/c1-15-7-8-24(21-15)18-13-17(19-14-20-18)22-9-11-23(12-10-22)27(25,26)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCIVGVDPVDSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-difluoro-4-methoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5381045.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5381052.png)

![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5381074.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B5381079.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5381093.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5381101.png)
![(1S*,3R*)-3-amino-N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}cyclopentanecarboxamide](/img/structure/B5381108.png)
![N-(2-{1-[(2-methyl-1-naphthyl)methyl]piperidin-3-yl}ethyl)acetamide](/img/structure/B5381116.png)
![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2,3-dihydrospiro[indene-1,4'-piperidine] dihydrochloride](/img/structure/B5381124.png)

![7-(2-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5381145.png)
![4,5-diiodo-1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene](/img/structure/B5381148.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-pyridin-2-ylacetamide](/img/structure/B5381159.png)